![molecular formula C19H12F3N3O2S2 B2936348 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2319923-21-0](/img/structure/B2936348.png)

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

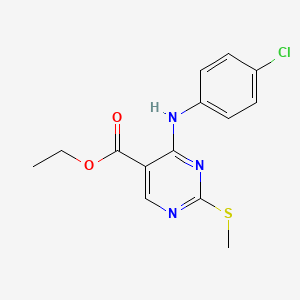

The compound “N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[5,4-b]pyridine ring, a phenyl ring, and a benzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolo[5,4-b]pyridines can be synthesized from thiazole or thiazolidine derivatives followed by pyridine annulation .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[5,4-b]pyridine ring system is a bicyclic structure with nitrogen and sulfur atoms in the ring. The phenyl and benzenesulfonamide groups are attached to this ring system .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the functional groups present. For instance, the sulfonamide group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Biochemical Inhibition and Neurological Applications

One of the significant applications of related sulfonamide compounds involves their role as inhibitors of specific enzymes, such as kynurenine 3-hydroxylase. These compounds have been studied for their potential in neuroprotective therapies, particularly in the context of neurological damage and diseases. For instance, sulfonamides like Ro-61-8048 have shown high-affinity inhibition of kynurenine 3-hydroxylase in vitro, leading to increased kynurenic acid concentrations in the brain, which may have implications for treating neurological disorders (S. Röver et al., 1997).

Antimicrobial and Anticancer Properties

Sulfonamide derivatives have been explored for their antimicrobial and anticancer properties. Research on novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives has indicated potential anti-inflammatory, analgesic, antioxidant, and anticancer activities. These compounds have shown promising results in not causing tissue damage in vital organs, making them potential candidates for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Pharmacokinetics and Oral Bioavailability

The pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives have been studied in animal models. These studies help understand how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development. For example, research on beta3-adrenergic receptor agonists has provided insights into improving oral bioavailability, a key factor in the effectiveness of potential medications (R. Stearns et al., 2002).

Synthetic Methodologies

Advancements in synthetic methodologies for producing sulfonamide compounds have broad implications for medicinal chemistry. For instance, the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines showcases a metal-free approach, highlighting the efficiency and versatility of new synthetic routes in producing complex molecules for further pharmacological testing (A. Mariappan et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O2S2/c20-19(21,22)14-4-1-2-6-16(14)29(26,27)25-13-9-7-12(8-10-13)17-24-15-5-3-11-23-18(15)28-17/h1-11,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLCPVSACHLESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2936270.png)

![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)

![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)

![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)

![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)

![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)